Zaprinast

Catalog No.
S547699
CAS No.
37762-06-4
M.F
C13H13N5O2
M. Wt
271.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zaprinast

CAS Number

37762-06-4

Product Name

Zaprinast

IUPAC Name

5-(2-propoxyphenyl)-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19)

InChI Key

REZGGXNDEMKIQB-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Zaprinast;

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2

Isomeric SMILES

CCCOC1=CC=CC=C1C2=NC(=O)C3=NNNC3=N2

Description

The exact mass of the compound Zaprinast is 271.1069 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vasodilation and Blood Flow

  • Mechanism: Zaprinast acts as a prodrug for nitric oxide (NO) by increasing the bioavailability of the amino acid L-arginine, a substrate for the enzyme nitric oxide synthase (NOS) which produces NO. NO is a potent vasodilator, meaning it relaxes blood vessels, leading to increased blood flow [].
  • Research Applications: Studies have explored the use of Zaprinast to improve blood flow in conditions like peripheral arterial disease (PAD) and heart failure [, ].
Note

More research is needed to determine the effectiveness and safety of Zaprinast for these applications.

Neuroprotection

  • Mechanism: Zaprinast's ability to increase NO production might offer neuroprotective benefits. NO plays a role in various neuronal functions and may help protect brain cells from damage [].
  • Research Applications: Studies have investigated Zaprinast as a potential treatment for stroke and other neurodegenerative diseases [].
Note

The results of these studies have been mixed, and further research is necessary to determine the potential of Zaprinast for neuroprotection.

Additional Areas of Research

Zaprinast has also been explored for its potential effects in:

  • Pain management []
  • Erectile dysfunction []

Zaprinast is a nitrogen-substituted purine analog that acts primarily as a phosphodiesterase inhibitor. It selectively inhibits various phosphodiesterase subtypes, including phosphodiesterase 5, 6, 9, and 11, with IC50 values of 0.76 μM, 0.15 μM, 29.0 μM, and 12.0 μM respectively . Initially developed as a clinical candidate, Zaprinast was ultimately unsuccessful in reaching the market but paved the way for the development of more successful phosphodiesterase inhibitors like sildenafil (Viagra) . Beyond its role as a phosphodiesterase inhibitor, Zaprinast has been shown to activate the orphan G-protein-coupled receptor GPR35 and inhibit the mitochondrial pyruvate carrier .

Zaprinast inhibits specific phosphodiesterase (PDE) enzymes, particularly PDE5, PDE6, PDE9, and PDE11 []. These enzymes break down cGMP, a signaling molecule involved in vasodilation (blood vessel relaxation). By inhibiting PDE, zaprinast increases cGMP levels, leading to relaxation of smooth muscle cells in blood vessels and potentially other tissues [].

Zaprinast's primary chemical activity involves its inhibition of phosphodiesterases, which are enzymes that degrade cyclic nucleotides such as cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Zaprinast increases the levels of cGMP within cells, leading to various downstream effects such as vasodilation and modulation of neurotransmitter release . Additionally, it has been observed to affect metabolic pathways by inhibiting the incorporation of pyruvate-derived carbons into the tricarboxylic acid cycle, resulting in an accumulation of oxaloacetate and aspartate .

Zaprinast exhibits several biological activities that make it a compound of interest in pharmacological research. It has demonstrated neuroprotective effects in models of Parkinson's disease by reducing oxidative stress levels and apoptosis while enhancing mitochondrial viability and glycolysis . Furthermore, it inhibits the growth of malaria parasites (Plasmodium falciparum) in vitro with an effective dose (ED50) of 35 μM and inhibits PfPDE1, a specific phosphodiesterase in malaria parasites with an IC50 value of 3.8 μM .

The synthesis of Zaprinast typically involves multi-step organic reactions starting from simpler purine derivatives. While specific synthetic pathways can vary, common methods include:

  • Formation of key intermediates: Using appropriate reagents to form nitrogen-substituted purines.
  • Cyclization reactions: To create the bicyclic structure characteristic of purines.
  • Functional group modifications: Introducing necessary substituents to achieve selectivity for phosphodiesterase inhibition.

The details of these synthetic methods are often proprietary or found in specialized chemical literature.

Zaprinast has potential applications in various fields:

  • Neuroprotection: Its ability to reduce oxidative stress makes it a candidate for treating neurodegenerative diseases such as Parkinson's disease .
  • Antimalarial Activity: Given its efficacy against Plasmodium falciparum, it may serve as a lead compound for developing new antimalarial therapies .
  • Research Tool: As a phosphodiesterase inhibitor, Zaprinast is used in laboratory settings to study cGMP signaling pathways and their implications in various biological processes .

Studies have shown that Zaprinast interacts with multiple biological pathways:

  • Phosphodiesterase Inhibition: By inhibiting specific phosphodiesterases, it modulates cGMP levels, impacting vascular smooth muscle relaxation and neurotransmitter release.
  • Mitochondrial Effects: It inhibits the mitochondrial pyruvate carrier, affecting metabolic flux through the tricarboxylic acid cycle and influencing cellular energy metabolism .
  • Cell Viability: In cellular models, Zaprinast has been shown to protect against oxidative stress-induced cell death by modulating apoptotic pathways .

Zaprinast shares structural similarities with several other compounds that act on similar biological targets. Here are some notable examples:

Compound NameTypeKey Features
SildenafilPhosphodiesterase inhibitorSelective for phosphodiesterase 5; widely used for erectile dysfunction.
TadalafilPhosphodiesterase inhibitorLonger half-life than sildenafil; used for erectile dysfunction and pulmonary hypertension.
VardenafilPhosphodiesterase inhibitorSimilar action to sildenafil; used for erectile dysfunction with rapid onset.
MilrinonePhosphodiesterase inhibitorPrimarily used in heart failure; increases cardiac output by enhancing cAMP levels.
TheophyllinePhosphodiesterase inhibitorUsed primarily as a bronchodilator; affects cAMP levels in respiratory tissues.

Uniqueness of Zaprinast

Zaprinast's uniqueness lies in its selective inhibition profile across multiple phosphodiesterase subtypes and its additional activation of GPR35, which is not commonly associated with other similar compounds. Its dual action on both phosphodiesterases and mitochondrial function provides distinct therapeutic avenues not fully explored by other inhibitors like sildenafil or tadalafil . Moreover, its potential applications in neuroprotection and antimalarial activity further differentiate it from traditional erectile dysfunction medications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

271.10692467 g/mol

Monoisotopic Mass

271.10692467 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GXT25D5DS0

Wikipedia

Zaprinast

Dates

Modify: 2023-08-15
1: Mackenzie AE, Milligan G. The emerging pharmacology and function of GPR35 in the nervous system. Neuropharmacology. 2017 Feb;113(Pt B):661-671. doi: 10.1016/j.neuropharm.2015.07.035. Epub 2015 Jul 29. Review. PubMed PMID: 26232640.
2: Divorty N, Mackenzie AE, Nicklin SA, Milligan G. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease. Front Pharmacol. 2015 Mar 10;6:41. doi: 10.3389/fphar.2015.00041. eCollection 2015. Review. PubMed PMID: 25805994; PubMed Central PMCID: PMC4354270.
3: Montoliu C, Rodrigo R, Monfort P, Llansola M, Cauli O, Boix J, Elmlili N, Agusti A, Felipo V. Cyclic GMP pathways in hepatic encephalopathy. Neurological and therapeutic implications. Metab Brain Dis. 2010 Mar;25(1):39-48. doi: 10.1007/s11011-010-9184-z. Epub 2010 Mar 2. Review. PubMed PMID: 20195723.
4: Llansola M, Rodrigo R, Monfort P, Montoliu C, Kosenko E, Cauli O, Piedrafita B, El Mlili N, Felipo V. NMDA receptors in hyperammonemia and hepatic encephalopathy. Metab Brain Dis. 2007 Dec;22(3-4):321-35. Review. PubMed PMID: 17701332.
5: Erceg S, Monfort P, Cauli O, Montoliu C, Llansola M, Piedrafita B, Felipo V. Role of extracellular cGMP and of hyperammonemia in the impairment of learning in rats with chronic hepatic failure. Therapeutic implications. Neurochem Int. 2006 May-Jun;48(6-7):441-6. Epub 2006 Feb 23. Review. PubMed PMID: 16497413.
6: Kulkarni SK, Patil CS. Phosphodiesterase 5 enzyme and its inhibitors: update on pharmacological and therapeutical aspects. Methods Find Exp Clin Pharmacol. 2004 Dec;26(10):789-99. Review. PubMed PMID: 15672122.
7: Travadi JN, Patole SK. Phosphodiesterase inhibitors for persistent pulmonary hypertension of the newborn: a review. Pediatr Pulmonol. 2003 Dec;36(6):529-35. Review. PubMed PMID: 14618646.
8: Corbin JD, Francis SH. Pharmacology of phosphodiesterase-5 inhibitors. Int J Clin Pract. 2002 Jul-Aug;56(6):453-9. Review. PubMed PMID: 12166544.
9: Marx D, Tassabehji M, Heer S, Hüttenbrink KB, Szelenyi I. Modulation of TNF and GM-CSF release from dispersed human nasal polyp cells and human whole blood by inhibitors of different PDE isoenzymes and glucocorticoids. Pulm Pharmacol Ther. 2002;15(1):7-15. Review. PubMed PMID: 11969359.
10: Kakinuma Y, Miyauchi T. [Endothelin receptor antagonist, phosphodiesterase inhibitor, thromboxane inhibitor]. Nihon Rinsho. 2001 Jun;59(6):1139-44. Review. Japanese. PubMed PMID: 11411126.
11: Gibson A. Phosphodiesterase 5 inhibitors and nitrergic transmission-from zaprinast to sildenafil. Eur J Pharmacol. 2001 Jan 5;411(1-2):1-10. Review. PubMed PMID: 11137852.
12: Reid IA. Role of phosphodiesterase isoenzymes in the control of renin secretion: effects of selective enzyme inhibitors. Curr Pharm Des. 1999 Sep;5(9):725-35. Review. PubMed PMID: 10495362.
13: Herrerías Gutiérrez JM. [Innocuous NSAID: myth or reality?]. An R Acad Nac Med (Madr). 1998;115(3):659-78; discussion 678-9. Review. Spanish. PubMed PMID: 10208019.
14: Dousa TP. Cyclic-3',5'-nucleotide phosphodiesterase isozymes in cell biology and pathophysiology of the kidney. Kidney Int. 1999 Jan;55(1):29-62. Review. PubMed PMID: 9893113.
15: Mohan P, Sys SU, Brutsaert DL. Positive inotropic effect of nitric oxide in myocardium. Int J Cardiol. 1995 Jul;50(3):233-7. Review. PubMed PMID: 8537146.
16: Bähr V, Sander-Bähr C, Ardevol R, Tuchelt H, Beland B, Oelkers W. Effects of atrial natriuretic factor on the renin-aldosterone system: in vivo and in vitro studies. J Steroid Biochem Mol Biol. 1993 Apr;45(1-3):173-8. Review. PubMed PMID: 8386932.
17: Thompson WJ. Cyclic nucleotide phosphodiesterases: pharmacology, biochemistry and function. Pharmacol Ther. 1991;51(1):13-33. Review. PubMed PMID: 1663250.

Explore Compound Types